An In-depth Technical Guide to the Structural Properties and Tautomerism of Pyrimidin-5(2H)-one
An In-depth Technical Guide to the Structural Properties and Tautomerism of Pyrimidin-5(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidin-5(2H)-one, a member of the pyrimidinone family, represents a core heterocyclic scaffold with significant implications for medicinal chemistry. Its structural features, particularly the potential for tautomerism, play a crucial role in its chemical reactivity and biological interactions. This guide provides a comprehensive analysis of the structural properties of Pyrimidin-5(2H)-one, delving into its synthesis, spectroscopic characterization, and the delicate balance of its tautomeric forms. By synthesizing experimental data from related analogues and computational predictions, we offer a framework for understanding and utilizing this versatile molecule in drug discovery and development.
Introduction: The Significance of the Pyrimidinone Core
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds, including the nucleobases uracil, cytosine, and thymine.[1] This prevalence underscores its profound biological importance and has spurred extensive research into pyrimidine derivatives as therapeutic agents.[2] The pyrimidinone scaffold, characterized by a pyrimidine ring bearing a carbonyl group, is of particular interest due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] Pyrimidinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]
Pyrimidin-5(2H)-one, specifically, presents a unique case for study due to the position of its carbonyl group, which influences its electronic properties and tautomeric equilibria. An in-depth understanding of its structural and tautomeric characteristics is paramount for the rational design of novel therapeutics that leverage this scaffold.
Structural Elucidation: A Multi-faceted Approach
The definitive characterization of Pyrimidin-5(2H)-one's structure relies on a combination of synthetic chemistry, spectroscopy, and crystallography. While data on the unsubstituted parent compound is limited, analysis of its tautomer, 5-hydroxypyrimidine, and related derivatives provides significant insights.
Synthesis of the Pyrimidin-5-one Scaffold
The synthesis of the pyrimidin-5-one core can be approached through the preparation of its stable tautomer, 5-hydroxypyrimidine. A common route involves the demethylation of 5-methoxypyrimidine.
Experimental Protocol: Synthesis of 5-Hydroxypyrimidine
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Reaction Setup: A mixture of 5-methoxypyrimidine (1.0 eq) and powdered potassium hydroxide (5.0 eq) in methanol is placed in a sealed tube.
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Reaction Conditions: The reaction mixture is heated to 150°C overnight.
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Work-up and Purification:
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Upon completion, the mixture is cooled to room temperature.
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The reaction is neutralized by the addition of acetic acid.
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The solvent is removed under reduced pressure.
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The resulting residue is triturated with hot acetonitrile, and the combined extracts are concentrated.
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Further purification is achieved by flash chromatography on silica gel using a dichloromethane/methanol mobile phase.[4]
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This procedure yields 5-hydroxypyrimidine, which exists in tautomeric equilibrium with Pyrimidin-5(2H)-one. The isolation of a specific tautomer is often dependent on the crystallization conditions and solvent system used.
Spectroscopic Characterization
Spectroscopic analysis is crucial for understanding the structural and electronic properties of Pyrimidin-5(2H)-one and its tautomers in various states.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the predominant tautomeric form in solution.
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¹H NMR: The ¹H NMR spectrum of 5-hydroxypyrimidine in DMSO-d₆ shows characteristic signals for the aromatic hydroxyl tautomer: a broad singlet for the hydroxyl proton around δ 10.45 ppm, a singlet for the C2-H at approximately δ 8.67 ppm, and a singlet for the C4-H and C6-H protons at about δ 8.34 ppm.[4] The presence of the deshielded hydroxyl proton is a strong indicator of the enol form.
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¹³C NMR: While specific data for the parent Pyrimidin-5(2H)-one is scarce, predictions based on related pyrimidine structures suggest the following approximate chemical shifts for the keto tautomer: the carbonyl carbon (C5) would be significantly downfield (>180 ppm), while the sp³ hybridized carbon (C2) would be shifted upfield compared to its aromatic counterpart in 5-hydroxypyrimidine. For the aromatic 5-hydroxypyrimidine, the carbon atoms are expected in the aromatic region, with C5 being the most shielded due to the hydroxyl group's electron-donating effect.
| Atom | Predicted ¹³C Chemical Shift (ppm) - Pyrimidin-5(2H)-one (Keto Form) | Expected ¹³C Chemical Shift (ppm) - 5-Hydroxypyrimidine (Enol Form) |
| C2 | ~50-60 | ~150-160 |
| C4 | ~150-160 | ~140-150 |
| C5 | >180 | ~130-140 |
| C6 | ~150-160 | ~140-150 |
Table 1: Predicted and Expected ¹³C NMR Chemical Shifts for the Tautomers of Pyrimidin-5(2H)-one.
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule, offering further evidence for the predominant tautomeric form.
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Pyrimidin-5(2H)-one (Keto Form): The key feature would be a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1670-1700 cm⁻¹. An N-H stretching band would also be expected around 3200-3400 cm⁻¹.[3]
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5-Hydroxypyrimidine (Enol Form): This tautomer would exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and characteristic aromatic C=C and C=N stretching vibrations between 1500-1650 cm⁻¹.
2.2.3. UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and can be sensitive to tautomeric changes. The aromatic 5-hydroxypyrimidine tautomer is expected to have a π-π* transition at a longer wavelength compared to the n-π* transition of the non-aromatic Pyrimidin-5(2H)-one tautomer. The exact absorption maxima are solvent-dependent.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. While a crystal structure for the unsubstituted Pyrimidin-5(2H)-one is not publicly available, studies on substituted pyrimidinone derivatives often reveal the keto form to be predominant in the solid state.[4][5] The crystal packing is typically stabilized by intermolecular hydrogen bonds involving the N-H and C=O groups.
Tautomerism: A Pivotal Equilibrium
The biological activity and chemical reactivity of Pyrimidin-5(2H)-one are intrinsically linked to its tautomeric equilibrium. Several tautomeric forms are possible, with the main equilibrium being between the keto and enol forms.
Caption: Tautomeric equilibria of Pyrimidin-5(2H)-one.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is a delicate balance of several factors:
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Inherent Stability: Computational studies on related pyrimidinones and pyridinones consistently show that the keto (lactam) form is generally more stable than the enol (lactim) form in the gas phase.[6][7] This is attributed to the greater strength of the C=O bond compared to the C=C bond.
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Solvent Effects: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize the more polar keto tautomer through hydrogen bonding. Conversely, non-polar solvents may favor the less polar enol form.
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pH: The pH of the medium can significantly shift the equilibrium by favoring the protonated or deprotonated species of one tautomer over the other.
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Substituent Effects: Electron-donating or withdrawing groups on the pyrimidine ring can alter the relative stabilities of the tautomers by influencing the electron density distribution.
Computational Insights
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers. Density Functional Theory (DFT) is a commonly employed method for this purpose.
Protocol for Computational Analysis of Tautomerism
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Structure Generation: Build the 3D structures of all plausible tautomers of Pyrimidin-5(2H)-one.
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Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).
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Frequency Calculations: Confirm that the optimized structures are true minima on the potential energy surface by ensuring the absence of imaginary frequencies.
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Energy Calculations: Calculate the total electronic energies to determine the relative energy differences between the tautomers in the gas phase.
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Solvation Modeling: Employ a continuum solvation model (e.g., PCM) to estimate the relative energies in different solvents.[6]
Based on studies of similar systems, it is predicted that the Pyrimidin-5(2H)-one (keto) tautomer is the most stable form in the gas phase. In aqueous solution, while the keto form is still expected to be favored, the energy difference with the enol tautomer (5-hydroxypyrimidine) is likely to be smaller.
Reactivity and Applications in Drug Development
The dual character of Pyrimidin-5(2H)-one, existing as both a ketone and a potential aromatic phenol-like compound, dictates its reactivity.
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Reactions at the Carbonyl Group: The keto tautomer can undergo typical carbonyl reactions, such as nucleophilic addition.
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Reactions involving the N-H group: The acidic proton on the nitrogen can be removed by a base, allowing for N-alkylation or other substitutions.
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Reactions of the Enol Tautomer: The hydroxyl group of the 5-hydroxypyrimidine tautomer can undergo O-alkylation, O-acylation, and electrophilic aromatic substitution on the ring.
The pyrimidinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] The ability of the N-H and C=O groups to act as hydrogen bond donors and acceptors makes them ideal for interacting with the hinge region of kinases, a common target in cancer therapy.[1] Furthermore, the antitumor effects of certain 5-hydroxypyrimidine derivatives have been demonstrated, highlighting the therapeutic potential of this core structure.[8]
Caption: Experimental workflow for the study of Pyrimidin-5(2H)-one.
Conclusion and Future Perspectives
Pyrimidin-5(2H)-one is a heterocyclic scaffold with significant potential in medicinal chemistry, largely owing to its rich structural and tautomeric properties. While the keto form is likely the more stable tautomer in many environments, the accessibility of the enol form, 5-hydroxypyrimidine, provides a crucial synthetic and reactive handle. The interplay between these tautomers, governed by the surrounding environment and substitution patterns, is a key consideration for its application in drug design.
Future research should focus on obtaining a definitive crystal structure of the parent Pyrimidin-5(2H)-one to unequivocally establish its solid-state conformation. Further experimental and computational studies are also needed to precisely quantify the tautomeric equilibrium in various solvents and to explore the full range of its chemical reactivity. A deeper understanding of these fundamental properties will undoubtedly accelerate the development of novel therapeutics based on this versatile and promising scaffold.
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